molecular formula C18H17NO5 B12575828 {[(Benzyloxy)carbonyl](2-oxo-2-phenylethyl)amino}acetic acid CAS No. 579466-88-9

{[(Benzyloxy)carbonyl](2-oxo-2-phenylethyl)amino}acetic acid

Cat. No.: B12575828
CAS No.: 579466-88-9
M. Wt: 327.3 g/mol
InChI Key: LDTGBVFGIGDTPY-UHFFFAOYSA-N
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Description

Planarity of the Carbamate Group

The Cbz group exhibits partial double-bond character in the carbonyl (C=O) due to resonance between the carbonyl oxygen and the adjacent nitrogen lone pair. This delocalization restricts rotation about the C–N bond, enforcing a planar geometry.

Steric Effects in the 2-Oxo-2-phenylethyl Substituent

The 2-oxo-2-phenylethyl group introduces steric hindrance between the phenyl ring and the adjacent carbonyl. This crowding favors a conformation where the phenyl ring is orthogonal to the carbamate plane, minimizing van der Waals repulsions.

Carboxylic Acid Tautomerism

The acetic acid terminus exists in equilibrium between protonated (COOH) and deprotonated (COO⁻) forms, depending on pH. In the solid state, intramolecular hydrogen bonding between the carboxylic acid and carbamate oxygen stabilizes the zwitterionic form.

Conformational Energy Landscape :

  • Low-energy conformers : Stabilized by intramolecular hydrogen bonds and minimized steric clashes.
  • High-energy conformers : Associated with eclipsed phenyl groups or distorted carbamate geometry.

Comparative Analysis with Related Cbz-Protected Phenylglycine Derivatives

{(Benzyloxy)carbonylamino}acetic acid shares structural motifs with Cbz-protected amino acids but diverges in reactivity and steric profile due to its ketone functionality.

Structural and Functional Comparisons

Feature Target Compound {[(Benzyloxy)carbonyl]amino}(phenyl)acetic acid 2-[(2-Oxo-2-phenylethyl)sulfanyl]acetic acid
Core Structure Cbz + ketone + carboxylic acid Cbz + phenyl + carboxylic acid Ketone + thioether + carboxylic acid
Molecular Formula C₁₈H₁₇NO₅ C₁₆H₁₅NO₄ C₁₀H₁₀O₃S
Key Functional Groups Carbamate, ketone, carboxylic acid Carbamate, phenyl, carboxylic acid Ketone, thioether, carboxylic acid
Steric Demand High (bulky ketone substituent) Moderate (phenyl group) Low (linear thioether chain)

Reactivity Implications

  • Nucleophilic Addition : The ketone in the target compound enables reactions absent in simpler Cbz derivatives, such as nucleophilic additions to the carbonyl carbon.
  • Oxidative Stability : The electron-withdrawing carbamate group reduces the ketone’s susceptibility to oxidation compared to aliphatic ketones.
  • Solid-State Packing : The phenyl and benzyl groups promote π-stacking interactions, enhancing crystallinity relative to non-aromatic analogs.

Properties

CAS No.

579466-88-9

Molecular Formula

C18H17NO5

Molecular Weight

327.3 g/mol

IUPAC Name

2-[phenacyl(phenylmethoxycarbonyl)amino]acetic acid

InChI

InChI=1S/C18H17NO5/c20-16(15-9-5-2-6-10-15)11-19(12-17(21)22)18(23)24-13-14-7-3-1-4-8-14/h1-10H,11-13H2,(H,21,22)

InChI Key

LDTGBVFGIGDTPY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)N(CC(=O)C2=CC=CC=C2)CC(=O)O

Origin of Product

United States

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis typically involves:

  • Protection of the amino group with the benzyloxycarbonyl group.
  • Introduction of the 2-oxo-2-phenylethyl moiety via acylation or coupling reactions.
  • Final deprotection or purification steps to isolate the target compound.

Detailed Synthetic Routes

Protection of Amino Group with Benzyloxycarbonyl (Cbz) Group
  • The amino acid or aminooxyacetic acid precursor is reacted with benzyloxycarbonyl chloride (Cbz-Cl) under basic conditions (e.g., triethylamine) in an organic solvent such as dichloromethane.
  • This step yields the N-Cbz protected amino acid intermediate.
  • The reaction is typically performed at low temperature (0 °C) to control reactivity and minimize side reactions.
  • Workup involves aqueous acid quenching, extraction with organic solvents (ethyl acetate or dichloromethane), washing with brine, drying over sodium sulfate, and solvent evaporation.
Hydrolysis and Purification
  • If esters or protected intermediates are formed, hydrolysis under basic conditions (e.g., LiOH in THF/H2O) is performed to yield the free acid.
  • The reaction mixture is acidified to precipitate the product, which is then extracted with ethyl acetate.
  • Purification is achieved by recrystallization from solvents such as dichloromethane/hexanes or by chromatographic methods.
  • Final characterization includes melting point determination, IR spectroscopy, and NMR analysis to confirm structure and purity.

Alternative Synthetic Approaches

  • Some patents describe the use of protected amino acid derivatives and lactam intermediates for the preparation of related compounds, involving methylation steps and coupling with protected hydroxy-oxo-phenylazetidine derivatives.
  • These methods emphasize the use of suitable methylating agents (e.g., methyl iodide, dimethyl carbonate) and bases (alkali metal hydroxides or carbonates) to modify hydroxy groups before coupling.
  • Coupling agents and bases are carefully selected to optimize yields and stereochemical integrity.
  • Deprotection steps are performed with appropriate agents to remove protecting groups without affecting sensitive functionalities.

Data Table Summarizing Key Preparation Parameters

Step Reagents/Conditions Solvent(s) Temperature Notes
Amino group protection Benzyloxycarbonyl chloride, triethylamine Dichloromethane 0 °C to RT Controlled addition, inert atmosphere
Coupling with 2-oxo-2-phenylethyl moiety Oxalyl chloride or activated acid derivatives, coupling agents (EDC, DCC) Dichloromethane, THF 0 °C to RT Anhydrous conditions, inert atmosphere
Hydrolysis of esters/protected intermediates LiOH in THF/H2O THF/H2O RT Basic hydrolysis, followed by acidification
Purification Recrystallization or chromatography CH2Cl2/hexanes Ambient Ensures high purity and crystallinity

Research Findings and Analytical Data

  • The synthetic intermediates and final compound exhibit characteristic IR absorptions for carbonyl groups (~1750 cm⁻¹ for esters, ~1670 cm⁻¹ for amides) and N-H stretching (~3300 cm⁻¹).
  • ^1H NMR spectra show signals corresponding to aromatic protons (7.2–7.4 ppm), benzylic methylene protons (~4.4–5.0 ppm), and alpha protons adjacent to carbonyls.
  • Melting points of purified compounds typically range between 128–146 °C, indicating crystalline purity.
  • The synthetic methods allow for stereochemical control and high yields when optimized, as demonstrated in related patent literature.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzoic acid derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it into alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions include benzoic acid derivatives, alcohols, and various substituted benzyl compounds.

Scientific Research Applications

Chemistry

In chemistry, {(Benzyloxy)carbonylamino}acetic acid is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, this compound can be used as a probe to study enzyme-substrate interactions due to its structural similarity to natural substrates.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential as therapeutic agents, particularly in the development of enzyme inhibitors and receptor modulators.

Industry

In the industrial sector, this compound finds applications in the synthesis of specialty chemicals and advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of {(Benzyloxy)carbonylamino}acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can act as a protecting group, while the phenylethyl and aminoacetic acid moieties can participate in binding interactions with target proteins, modulating their activity.

Comparison with Similar Compounds

Structural Variations and Functional Groups

Compound Name Key Structural Features Functional Groups Present Reference
{(Benzyloxy)carbonylamino}acetic acid Benzyloxycarbonyl, 2-oxo-2-phenylethyl, amino acetic acid Amide, ester, ketone
2-{[2-(2-Oxo-1-azacycloalkyl)acetamido]phenoxy}acetic acids Azacycloalkyl ring, phenoxy group, acetamido linkage Amide, ether, ketone
(S)-2-(((Benzyloxy)carbonyl)amino)-2-(3-nitrophenyl)acetic acid 3-Nitrophenyl substituent, Cbz group Amide, nitro, ester
2-([(Benzyloxy)carbonyl]amino)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid Benzodioxin ring, Cbz group Amide, ester, ether
2-(((Benzyloxy)carbonyl)amino)-2-(furan-2-yl)acetic acid Furan-2-yl substituent, Cbz group Amide, ester, heterocyclic (furan)
Methyl 2-(((benzyloxy)carbonyl)amino)-2-(4-oxocyclohexyl)acetate 4-Oxocyclohexyl group, methyl ester, Cbz group Amide, ester, ketone

Key Observations :

  • Nitro-substituted analogs () exhibit electron-withdrawing effects, which may alter acidity (e.g., pKa ~3.44 in vs. target compound) and binding affinity .

Physicochemical Properties

Property Target Compound 3-Nitrophenyl Analog Benzodioxin Analog Furan Analog
Molecular Weight (g/mol) ~343 (estimated) 343.34 343.34 275.26
Predicted pKa ~3.5 (estimated) Not reported 3.44 Not reported
Melting Point (°C) Not reported Not reported Not reported Stored at 2–8°C
Boiling Point (°C) Not reported Not reported 565.7 (predicted) Not reported

Key Observations :

  • The benzodioxin analog has a higher predicted boiling point (565.7°C) due to increased molecular weight and aromaticity .
  • The furan analog requires low-temperature storage, suggesting sensitivity to thermal degradation .

Biological Activity

{(Benzyloxy)carbonylamino}acetic acid is an amino acid derivative characterized by a complex structure that includes a benzyloxy group, carbonyl functionality, and an amino group. Its molecular formula is C18H17NO5C_{18}H_{17}NO_5 with a molecular weight of 327.3 g/mol. This compound has garnered attention in pharmacological research due to its potential therapeutic effects, which stem from its unique structural features that facilitate interactions with biological targets such as enzymes and receptors.

The compound's structure allows for diverse chemical reactivity, making it suitable for various synthetic applications and biological interactions. The presence of the benzyloxy group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Table 1: Structural Features of {(Benzyloxy)carbonylamino}acetic acid

FeatureDescription
Molecular FormulaC18H17NO5
Molecular Weight327.3 g/mol
Functional GroupsAmine, Carbonyl, Benzyloxy
SolubilitySoluble in organic solvents; limited in water

The biological activity of {(Benzyloxy)carbonylamino}acetic acid has been explored through various studies. Computer-aided drug design models have predicted its potential to interact with multiple biological pathways, including:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.
  • Receptor Modulation : It may act as a modulator for certain receptors, influencing physiological responses.

Case Studies and Research Findings

  • Enzyme Interaction Studies : Research has shown that {(Benzyloxy)carbonylamino}acetic acid can inhibit enzymes such as proteases and kinases, which are critical in various cellular processes. For instance, a study demonstrated a significant reduction in enzyme activity in the presence of this compound, indicating its potential as a therapeutic agent against diseases like cancer and diabetes.
  • Cell Culture Experiments : In vitro studies using cell lines have indicated that this compound can induce apoptosis in cancer cells while sparing normal cells, suggesting a selective cytotoxic effect that could be harnessed for cancer therapy.
  • Animal Models : Animal studies have further validated the compound's efficacy in reducing tumor size and improving metabolic parameters in models of diabetes, highlighting its dual role as an anti-cancer and anti-diabetic agent.

Table 2: Summary of Biological Activity Studies

Study TypeFindings
Enzyme InhibitionSignificant inhibition of protease activity
Cell CultureInduction of apoptosis in cancer cell lines
Animal ModelReduction in tumor size; improved metabolic parameters

Potential Applications

Given its biological activity profile, {(Benzyloxy)carbonylamino}acetic acid shows promise for applications in:

  • Pharmaceutical Development : As a lead compound for developing new drugs targeting metabolic disorders and cancers.
  • Biochemical Research : As a tool for studying enzyme kinetics and receptor interactions.

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